molecular formula C17H13N3O4 B5801731 5-(2-nitrophenyl)-N-(3-pyridinylmethyl)-2-furamide

5-(2-nitrophenyl)-N-(3-pyridinylmethyl)-2-furamide

Cat. No. B5801731
M. Wt: 323.30 g/mol
InChI Key: LNBGPZZHCNUGPZ-UHFFFAOYSA-N
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Description

5-(2-nitrophenyl)-N-(3-pyridinylmethyl)-2-furamide, also known as N-(2-nitrophenyl)-N'-(3-pyridinylmethyl)-5-(furan-2-ylmethylene)-1,3-thiazolidine-2,4-dione, is a compound that has been studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 5-(2-nitrophenyl)-5-(2-nitrophenyl)-N-(3-pyridinylmethyl)-2-furamide(3-pyridinylmethyl)-2-furamide is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound has also been reported to inhibit the activity of certain enzymes involved in the biosynthesis of bacterial cell walls.
Biochemical and Physiological Effects:
Studies have shown that 5-(2-nitrophenyl)-5-(2-nitrophenyl)-N-(3-pyridinylmethyl)-2-furamide(3-pyridinylmethyl)-2-furamide can induce apoptosis in cancer cells by activating the mitochondrial pathway. The compound has also been reported to inhibit the proliferation of cancer cells by inducing G1 phase cell cycle arrest. In addition, the compound has been shown to inhibit the activity of certain bacterial enzymes involved in the biosynthesis of cell walls, leading to bacterial cell death.

Advantages and Limitations for Lab Experiments

5-(2-nitrophenyl)-5-(2-nitrophenyl)-N-(3-pyridinylmethyl)-2-furamide(3-pyridinylmethyl)-2-furamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. The compound has also been reported to exhibit good solubility in organic solvents, making it suitable for use in various assays. However, the compound has some limitations, including its potential toxicity and limited availability.

Future Directions

There are several future directions for research on 5-(2-nitrophenyl)-5-(2-nitrophenyl)-N-(3-pyridinylmethyl)-2-furamide(3-pyridinylmethyl)-2-furamide. One potential direction is to study the compound's potential as a fluorescent probe for detecting thiols in biological samples. Another direction is to investigate the compound's potential as an antimicrobial agent, particularly against drug-resistant bacteria. Additionally, further studies could be conducted to elucidate the compound's mechanism of action and to optimize its structure for improved activity and selectivity.

Synthesis Methods

The synthesis of 5-(2-nitrophenyl)-5-(2-nitrophenyl)-N-(3-pyridinylmethyl)-2-furamide(3-pyridinylmethyl)-2-furamide has been reported in the literature. The compound can be synthesized by reacting 2-nitrobenzaldehyde, 3-pyridinemethanol, furfural, and thiosemicarbazide in the presence of acetic acid and ethanol. The reaction mixture is refluxed for several hours, and the resulting product is purified by recrystallization.

Scientific Research Applications

5-(2-nitrophenyl)-5-(2-nitrophenyl)-N-(3-pyridinylmethyl)-2-furamide(3-pyridinylmethyl)-2-furamide has been studied for its potential applications in scientific research. It has been reported to exhibit anticancer, antitumor, and antimicrobial activities. The compound has also been studied for its potential as a fluorescent probe for detecting thiols in biological samples.

properties

IUPAC Name

5-(2-nitrophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4/c21-17(19-11-12-4-3-9-18-10-12)16-8-7-15(24-16)13-5-1-2-6-14(13)20(22)23/h1-10H,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBGPZZHCNUGPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NCC3=CN=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-nitrophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide

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